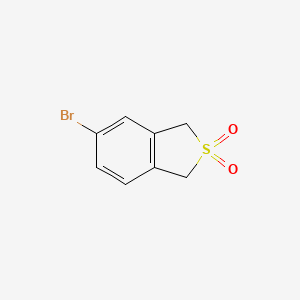

5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide

概要

説明

5-Bromo-1,3-dihydro-benzo©thiophene 2,2-dioxide: is a chemical compound with the molecular formula C8H7BrO2S and a molecular weight of 247.112 g/mol It is a derivative of benzo©thiophene, characterized by the presence of a bromine atom at the 5th position and a sulfone group at the 2,2-dioxide position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,3-dihydro-benzo©thiophene 2,2-dioxide typically involves the bromination of 1,3-dihydro-benzo©thiophene followed by oxidation to introduce the sulfone group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for the sulfone formation .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

化学反応の分析

Types of Reactions

5-Bromo-1,3-dihydro-benzo©thiophene 2,2-dioxide: undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfone group can be reduced to a sulfide or further oxidized under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reduction and potassium permanganate (KMnO4) for oxidation.

Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate and phosphine ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo©thiophene derivatives, while oxidation and reduction reactions can produce sulfides or further oxidized products .

科学的研究の応用

Organic Synthesis

5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide serves as a valuable building block in organic synthesis. Its unique functional groups allow for diverse chemical transformations, making it an effective precursor for the synthesis of more complex organic molecules. Notably, it has been utilized in the creation of biologically active heterocycles such as benzodiazepines and thiadiazoles, which are known for their pharmacological properties .

Synthetic Routes

Several synthetic methods have been proposed for producing this compound:

- Bromination : The introduction of bromine can enhance reactivity and facilitate further transformations.

- Stille Coupling : This method allows for the formation of more complex structures by coupling with organostannanes .

- Rh-Catalyzed Hydrogenation : This approach has been used to synthesize chiral derivatives with high enantioselectivity .

Biological Research

The compound is under investigation for its potential biological activities, particularly its antimicrobial and anticancer properties. Preliminary studies suggest that its structural features may allow it to interact with various biological targets, although specific mechanisms remain to be fully elucidated .

Potential Biological Activities

- Antimicrobial Activity : Initial research indicates that this compound may exhibit significant antimicrobial effects against various pathogens.

- Anticancer Properties : Studies are ongoing to explore its efficacy in cancer treatment, focusing on its ability to modulate cellular pathways involved in tumor growth .

Pharmaceutical Development

Due to its unique structure, this compound is being explored as a lead compound in drug development. Its potential as a precursor for synthesizing new pharmaceutical agents makes it an attractive candidate for further research in medicinal chemistry .

Drug Design Considerations

- Lipinski's Rule of Five : The compound's properties are being evaluated against established pharmacokinetic parameters to assess its viability as a drug candidate.

- Molecular Docking Studies : These studies aim to predict how the compound interacts with biological macromolecules like proteins and enzymes .

Material Science

In addition to its applications in organic synthesis and biology, this compound is also being explored for developing novel materials. Its unique chemical properties make it suitable for creating advanced materials with specific functionalities .

Comparative Analysis Table

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Used in synthesizing benzodiazepines and thiadiazoles |

| Biological Research | Investigated for antimicrobial and anticancer properties | Promising activity against pathogens; anticancer potential |

| Pharmaceutical Development | Explored as a lead compound for drug development | Evaluated against Lipinski's Rule; docking studies ongoing |

| Material Science | Potential use in developing advanced materials | Unique properties suitable for novel material applications |

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the bromine and sulfone groups could enhance efficacy.

Case Study 2: Anticancer Research

Research focusing on the anticancer potential of this compound revealed that it could induce apoptosis in cancer cell lines through specific signaling pathways. Further investigations are needed to understand the detailed mechanisms involved.

作用機序

The mechanism of action of 5-Bromo-1,3-dihydro-benzo©thiophene 2,2-dioxide is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, the compound’s bromine and sulfone groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

類似化合物との比較

5-Bromo-1,3-dihydro-benzo©thiophene 2,2-dioxide: can be compared with other similar compounds, such as:

1,3-Dihydro-benzo©thiophene 2,2-dioxide: Lacks the bromine atom, which may result in different reactivity and biological activity.

5-Chloro-1,3-dihydro-benzo©thiophene 2,2-dioxide: Substitutes chlorine for bromine, potentially altering its chemical and biological properties.

2,3-Dihydro-benzo(b)thiophene 1,1-dioxide: A different isomer with distinct chemical and biological characteristics

These comparisons highlight the uniqueness of 5-Bromo-1,3-dihydro-benzo©thiophene 2,2-dioxide

生物活性

5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide (CAS Number: 351005-12-4) is a heterocyclic compound characterized by a unique fused ring system comprising a benzene and a thiophene moiety. Its structure includes a bromine atom and a sulfone group, which influence its chemical reactivity and biological activity. This article explores the biological activities associated with this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : CHBrOS

- Molecular Weight : 247.11 g/mol

- CAS Number : 351005-12-4

Biological Activity Overview

Preliminary studies indicate that this compound exhibits promising biological activities, particularly in the realms of antimicrobial and anticancer research. The presence of the bromine atom and sulfone group enhances its potential interactions with biological targets.

Antimicrobial Activity

Research has suggested that this compound may possess significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi. The specific mechanisms through which it exerts these effects remain under investigation but are hypothesized to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

In vitro studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. The compound's structural features allow it to interact with cellular targets involved in cancer progression, potentially leading to apoptosis in malignant cells. However, detailed mechanisms of action are still being elucidated.

The exact biochemical pathways influenced by this compound are not yet fully understood. However, it is believed that the compound may interact with specific enzymes or receptors within cells:

- Enzyme Inhibition : The bromine and sulfone groups may facilitate binding to active sites of enzymes involved in metabolic processes.

- Cell Signaling Modulation : The compound could alter signaling pathways related to cell growth and apoptosis.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights that could be applicable to understanding the effects of this compound:

-

Antimicrobial Studies :

- A study evaluating various thiophene derivatives revealed that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Another investigation highlighted the antifungal properties of thiophene derivatives against Candida albicans, suggesting potential for further exploration in this area .

- Anticancer Research :

Data Table: Summary of Biological Activities

特性

IUPAC Name |

5-bromo-1,3-dihydro-2-benzothiophene 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2S/c9-8-2-1-6-4-12(10,11)5-7(6)3-8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJKMGQWHAQEST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CS1(=O)=O)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50302187 | |

| Record name | 5-Bromo-1,3-dihydro-2H-2-benzothiophene-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351005-12-4 | |

| Record name | 5-Bromo-1,3-dihydro-2H-2-benzothiophene-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。